An In-depth Technical Guide to the Biocatalytic Synthesis of 2-Aminooctanoic Acid
An In-depth Technical Guide to the Biocatalytic Synthesis of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway for 2-aminooctanoic acid (2-AOA), a non-proteinogenic, or "unnatural," amino acid. Given that a native, multi-step metabolic pathway for 2-AOA has not been characterized, this document focuses on the well-documented biocatalytic synthesis route. 2-AOA serves as a valuable building block, particularly for the terminal modification of peptides to improve their hydrophobicity and antimicrobial activity[1].
The primary method for producing enantiomerically pure (S)-2-aminooctanoic acid is through a transamination reaction catalyzed by an ω-transaminase from Chromobacterium violaceum. This guide details the reaction, presents key quantitative data, outlines experimental protocols, and provides workflow visualizations to support research and development in this area.
Core Biosynthesis Pathway: Biocatalytic Transamination
The synthesis of (S)-2-aminooctanoic acid is achieved via a stereoselective amination of the keto acid precursor, 2-oxooctanoic acid (2-OOA). This reaction is efficiently catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent ω-transaminase from Chromobacterium violaceum DSM30191 (CV_TA)[2]. The enzyme transfers an amino group from an amino donor to the keto acid acceptor.
The overall reaction is as follows:
2-Oxooctanoic Acid + Amino Donor ⇌ (S)-2-Aminooctanoic Acid + Keto Co-product
An effective and commonly used amino donor for this reaction is (S)-1-phenylethylamine (1-PEA), which is converted to acetophenone as the keto co-product[2].
Data Presentation: Reaction Efficiency and Enzyme Kinetics
The efficiency of the biocatalytic synthesis of 2-AOA is highly dependent on the ratio of the amino donor to the amino acceptor. The enantiomeric excess of the produced (S)-2-AOA is consistently high[1]. Furthermore, protein engineering has been employed to enhance the enzyme's affinity for the non-native substrate, 2-oxooctanoic acid[2].
Table 1: Conversion Efficiency of 2-AOA Synthesis
| Molar Ratio (Amino Donor:Acceptor) | Amino Donor (1-PEA) | Amino Acceptor (2-OOA) | Conversion Efficiency (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1:1 | 10 mM | 10 mM | 52% | >98% |
| 5:1 | 50 mM | 10 mM | 80% | >98% |
Data sourced from Almahboub et al., Appl Microbiol Biotechnol, 2018.[1]
Table 2: Kinetic Parameters of Wild-Type and Mutant CV_TA for 2-Oxooctanoic Acid
| Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Fold Improvement in Affinity (vs. WT) |
|---|---|---|---|---|
| CV_TA Wild Type | 25.0 ± 3.0 | 0.04 ± 0.001 | 1.6 | - |
| CV_Y168F | 12.5 ± 1.8 | 0.06 ± 0.002 | 4.8 | 2.0x |
| CV_W60C/Y168F | 2.5 ± 0.3 | 0.01 ± 0.000 | 4.0 | 10.0x |
Data sourced from Almahboub et al., Scientific Reports, 2018.[2]
Experimental Protocols
The following protocols are based on methodologies described by Almahboub et al.[1][2].
Expression and Purification of His-tagged CV_TA
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Transformation: Transform E. coli BL21 (DE3) cells with a suitable expression vector (e.g., pET) containing the gene for the His-tagged CV_TA.
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Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Grow overnight at 37°C with shaking at 200 rpm.
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Scale-Up and Induction: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
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Expression: Continue to incubate the culture for 16-18 hours at 20°C with shaking at 200 rpm.
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Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
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Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using a sonicator or French press.
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Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
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Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
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Washing: Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
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Elution: Elute the His-tagged CV_TA with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
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Verification and Storage: Analyze the purified protein fractions by SDS-PAGE. Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5), and store at -80°C.
Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
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Reaction Mixture Preparation: In a reaction vessel, prepare a 1 mL reaction mixture containing:
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100 mM HEPES buffer (pH 8.0)
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10 mM 2-oxooctanoic acid (amino acceptor)
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50 mM (S)-1-phenylethylamine (amino donor)
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1 mM pyridoxal 5'-phosphate (PLP) cofactor
-
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Enzyme Addition: Add the purified CV_TA enzyme to the reaction mixture to a final concentration of 1 mg/mL.
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Incubation: Incubate the reaction at 30°C with gentle shaking for 24 hours.
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Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.
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Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter prior to analysis.
Product Analysis by HPLC
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Derivatization: To enable detection and chiral separation, derivatize the amino acid product with a suitable agent like o-phthaldialdehyde (OPA).
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Chromatography: Analyze the derivatized sample using a reverse-phase HPLC system equipped with a chiral column (e.g., Chirobiotic T column).
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Mobile Phase: Use an isocratic mobile phase, for example, a mixture of methanol and aqueous buffer, at a flow rate of 1 mL/min.
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Detection: Monitor the elution of the derivatized product using a fluorescence detector.
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Quantification: Determine the concentration and enantiomeric excess of the (S)-2-AOA product by comparing the peak areas to those of known standards.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the logical flow of the experimental process, from the initial preparation of the biocatalyst to the final analysis of the product.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
